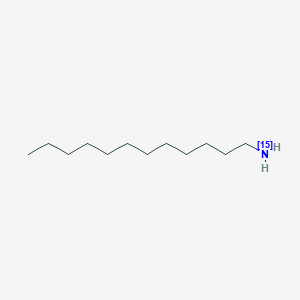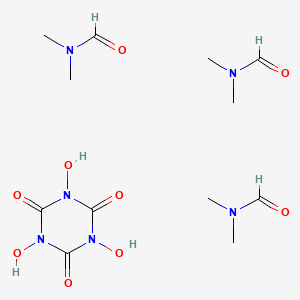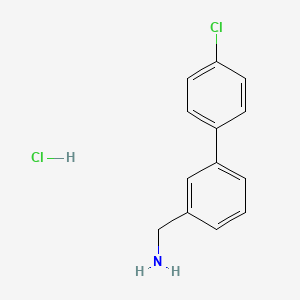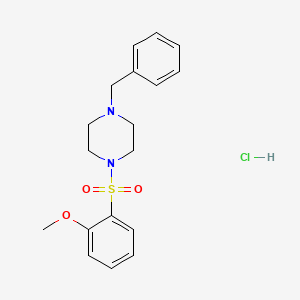
Triammonium arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium arsenate is an inorganic compound with the chemical formula (NH₄)₃AsO₄. It is a salt composed of ammonium ions and arsenate ions. This compound is known for its solubility in water and its use in various industrial and scientific applications. Like other arsenic compounds, it is classified as a carcinogen and must be handled with care.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triammonium arsenate is typically prepared by reacting a concentrated solution of arsenic acid (H₃AsO₄) with ammonia (NH₃). The reaction results in the precipitation of colorless crystals of the trihydrate form of this compound. The reaction can be represented as follows:
H3AsO4+3NH3→(NH4)3AsO4
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process generally includes:
- Dissolving arsenic acid in water to form a concentrated solution.
- Gradually adding ammonia to the solution while maintaining a controlled temperature.
- Allowing the solution to cool, leading to the crystallization of this compound.
- Filtering and drying the crystals to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Triammonium arsenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to form arsenic trioxide (As₂O₃) or elemental arsenic (As).
Substitution: It can participate in substitution reactions where the arsenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reactions with acids or other salts can lead to the formation of different arsenate compounds.
Major Products Formed:
Oxidation: Arsenic pentoxide (As₂O₅)
Reduction: Arsenic trioxide (As₂O₃), elemental arsenic (As)
Substitution: Various arsenate salts depending on the substituting anion
Applications De Recherche Scientifique
Triammonium arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its effects on biological systems, particularly its toxicity and carcinogenic properties.
Medicine: Investigated for its potential use in cancer treatment, although its toxicity limits its therapeutic applications.
Industry: Utilized in the production of other arsenic compounds and as a preservative in some industrial processes.
Mécanisme D'action
The mechanism of action of triammonium arsenate involves its interaction with cellular components, leading to toxic effects. The arsenate ion can mimic phosphate ions and interfere with cellular processes such as ATP production and DNA synthesis. This disruption can lead to cell death and has been exploited in certain cancer treatments. the high toxicity of arsenic compounds necessitates careful handling and limited use in therapeutic applications.
Comparaison Avec Des Composés Similaires
- Ammonium arsenate (NH₄)₃AsO₄
- Diammonium arsenate (NH₄)₂HAsO₄
- Ammonium dihydrogen arsenate NH₄H₂AsO₄
Comparison: Triammonium arsenate is unique in its composition, containing three ammonium ions per arsenate ion. This distinguishes it from diammonium arsenate and ammonium dihydrogen arsenate, which have fewer ammonium ions. The higher ammonium content can influence its solubility and reactivity. Additionally, this compound’s specific preparation methods and applications set it apart from other arsenate compounds.
Propriétés
Numéro CAS |
24719-13-9 |
|---|---|
Formule moléculaire |
AsH12N3O4 |
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
arsoric acid;azane |
InChI |
InChI=1S/AsH3O4.3H3N/c2-1(3,4)5;;;/h(H3,2,3,4,5);3*1H3 |
Clé InChI |
SNSGFXVMSAYXTC-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].[O-][As](=O)([O-])[O-] |
SMILES canonique |
N.N.N.O[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)






![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)




